REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].Cl.Cl[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]Cl>C1(C)C(C)=CC=CC=1>[N:1]1([C:2]2[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=2)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1 |f:1.2|
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCNCCCl
|
Type
|
CUSTOM
|
Details
|
with stirring for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the reaction solution by distillation under the reduced pressure
|
Type
|
ADDITION
|
Details
|
Water and a saturated aqueous sodium hydrogencarbonate solution were added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed by distillation under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (chloroform:methanol=9:1−5:1)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C=1C=C(C(=O)OCC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |